nickel;yttrium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nickel-yttrium compounds are intermetallic compounds that combine the properties of nickel and yttrium. Nickel is a transition metal known for its corrosion resistance and high melting point, while yttrium is a rare earth element known for its high thermal stability and ability to form stable oxides. Together, these elements form compounds that are used in various high-temperature and catalytic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel-yttrium compounds can be synthesized using various methods, including:

Hydrothermal Synthesis: This method involves reacting nickel and yttrium precursors in a high-temperature, high-pressure aqueous solution.

Electrochemical Reduction: Yttrium ions can be reduced on a nickel electrode in a molten salt medium, such as NaCl-KCl, to form nickel-yttrium intermetallic compounds.

Industrial Production Methods

Industrial production of nickel-yttrium compounds often involves high-energy mechanical alloying, where nickel and yttrium powders are milled together at cryogenic temperatures. This method produces nanocrystalline alloys with uniform distribution of yttrium .

Chemical Reactions Analysis

Types of Reactions

Nickel-yttrium compounds undergo various chemical reactions, including:

Oxidation: These compounds can form stable oxides when exposed to high temperatures.

Reduction: Nickel-yttrium oxides can be reduced back to their metallic forms using hydrogen or other reducing agents.

Substitution: Yttrium can substitute for other elements in nickel-based alloys, altering their properties.

Common Reagents and Conditions

Oxidation: Typically occurs at high temperatures (800-1000°C) in the presence of oxygen.

Reduction: Hydrogen gas is commonly used as a reducing agent at elevated temperatures.

Substitution: Alloying elements are added during the melting process in a vacuum induction furnace.

Major Products

Oxides: Yttrium oxide (Y₂O₃) and nickel oxide (NiO) are common products of oxidation.

Intermetallic Compounds: Various nickel-yttrium intermetallics, such as Ni₅Y and Ni₂Y, can be formed.

Scientific Research Applications

Nickel-yttrium compounds have a wide range of applications in scientific research:

Catalysis: These compounds are used as catalysts in hydrogen production through ammonia decomposition.

Materials Science: Nickel-yttrium alloys are studied for their high-temperature stability and resistance to oxidation, making them suitable for use in aerospace and power generation.

Biomedical Applications: Yttrium oxide nanoparticles are explored for their potential in cancer therapy, biosensing, and bioimaging.

Mechanism of Action

The mechanism by which nickel-yttrium compounds exert their effects is primarily related to their microstructure and chemical stability:

Comparison with Similar Compounds

Nickel-yttrium compounds can be compared with other nickel-based alloys and yttrium compounds:

Nickel-Iron Alloys: These alloys are known for their magnetic properties but lack the high-temperature stability of nickel-yttrium compounds.

Nickel-Aluminum Alloys: While these alloys have good oxidation resistance, the addition of yttrium further enhances this property by forming more stable oxide layers.

Yttrium-Aluminum Garnet (YAG): YAG is widely used in optical applications due to its high thermal stability and mechanical strength.

Similar Compounds

- Nickel-Iron (Ni-Fe)

- Nickel-Aluminum (Ni-Al)

- Nickel-Cobalt (Ni-Co)

- Nickel-Tungsten (Ni-W)

Nickel-yttrium compounds stand out due to their unique combination of high-temperature stability, oxidation resistance, and catalytic activity, making them valuable in various industrial and scientific applications.

Properties

CAS No. |

75864-70-9 |

|---|---|

Molecular Formula |

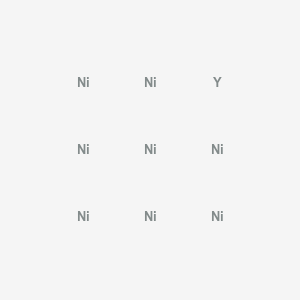

Ni8Y |

Molecular Weight |

558.45 g/mol |

IUPAC Name |

nickel;yttrium |

InChI |

InChI=1S/8Ni.Y |

InChI Key |

NPLONAPLNXOLRH-UHFFFAOYSA-N |

Canonical SMILES |

[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Y] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.